1-Benzyl-3-acetamidopyrrolidine

Description

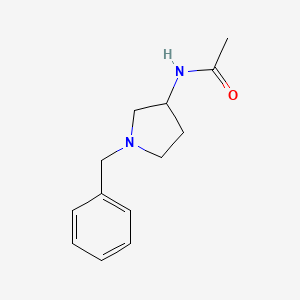

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSWETNAAPYFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951194 | |

| Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28506-01-6 | |

| Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3-acetamidopyrrolidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-acetamidopyrrolidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, incorporating a pyrrolidine ring, a benzyl group, and an acetamido moiety, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential applications of this compound, with a focus on its role as a key intermediate in drug discovery.

Chemical Properties and Structure

This compound, with the CAS number 28506-01-6, is a crystalline solid at room temperature.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[1] Its structure also lends itself to neuroscience research, aiding in the study of neurotransmitter systems.[1]

Quantitative Chemical Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C13H18N2O | [1][2][3] |

| Molecular Weight | 218.30 g/mol | [1][3] |

| Melting Point | 89 - 92 °C | [1] |

| Appearance | White to light yellow to dark green crystalline powder | [1] |

| Storage Conditions | Store at room temperature or 2-8°C Refrigerator | [1][3] |

| Purity | ≥ 98% (Assay by titration) | [1] |

Structural Information

The structural formula of this compound reveals a chiral center at the C3 position of the pyrrolidine ring, indicating the potential for stereoisomers.

-

Synonyms: 3-Acetamido-1-benzylpyrrolidine, N-Benzyl-3-(Acetylamino)pyrrolidine[2][3]

-

SMILES String: O=C(C)NC1CCN(CC2=CC=CC=C2)C1

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the literature search, a plausible synthetic route can be inferred from related syntheses of N-substituted pyrrolidine derivatives. A common and effective method would be the reductive amination of a suitable ketone precursor, followed by acylation.

Plausible Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound. This proposed pathway is based on established organic chemistry principles and synthetic strategies for similar compounds.

Caption: Plausible two-step synthesis of this compound.

Methodology:

-

Reductive Amination: 1-Benzyl-3-pyrrolidinone is reacted with benzylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction typically proceeds at room temperature. The imine intermediate formed in situ is then reduced to yield 1-benzyl-3-aminopyrrolidine.

-

Acylation: The resulting 1-benzyl-3-aminopyrrolidine is then acylated using acetyl chloride or acetic anhydride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is usually carried out in an aprotic solvent like DCM at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

-

Purification: The final product, this compound, would then be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Biological Activity and Potential Applications

This compound's utility stems from its role as a versatile building block in the synthesis of more complex, biologically active molecules.

Role in Drug Discovery

The compound serves as a key intermediate in the development of various pharmaceuticals. Its structural motif is found in compounds targeting the central nervous system and in the development of analgesics and anti-inflammatory agents.[1] The pyrrolidine ring is a common scaffold in many biologically active compounds due to its ability to introduce conformational rigidity and stereochemical complexity.

The following diagram illustrates the potential applications of this compound in the drug development pipeline.

Caption: Potential applications of this compound.

Antimicrobial Potential

While direct evidence for the antimicrobial activity of this compound is limited, related structures have shown promise. For instance, N-benzyl-3-sulfonamidopyrrolidines have been identified as inhibitors of bacterial cell division in E. coli.[4][5] This suggests that the N-benzylpyrrolidine scaffold could be a valuable starting point for the development of novel antibacterial agents.

Safety and Handling

Detailed toxicology data for this compound is not extensively available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For specific safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of considerable interest to the scientific and drug development communities. Its well-defined chemical properties and versatile structure make it an important intermediate in the synthesis of a wide range of biologically active molecules. Further research into its potential therapeutic applications and the development of efficient and scalable synthetic routes will continue to be of high value.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 28506-01-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Potential of 1-Benzyl-3-acetamidopyrrolidine in Neurological Disorders: A Technical Overview

Disclaimer: As of late 2025, dedicated scientific literature detailing the specific mechanism of action of 1-Benzyl-3-acetamidopyrrolidine in neurological disorders is not available. This technical guide has been constructed based on a comprehensive analysis of structurally related N-benzylpyrrolidine derivatives, particularly those investigated for neuroprotective and cognitive-enhancing properties. The proposed mechanisms, experimental data, and pathways should be considered hypothetical for this compound and are presented to provide a framework for potential research and development based on analogous compounds.

Executive Summary

The growing burden of neurological disorders necessitates the exploration of novel therapeutic agents. The N-benzylpyrrolidine scaffold has emerged as a promising chemical framework for designing multi-target-directed ligands, particularly for complex neurodegenerative diseases like Alzheimer's. While this compound itself is not extensively studied, its structural analogs have shown potent activity against key pathological targets. This document synthesizes the available data on these related compounds to propose a plausible mechanism of action for this compound, focusing on its potential as a modulator of cholinergic and amyloidogenic pathways.

Proposed Multi-Target Mechanism of Action

Based on evidence from related N-benzylpyrrolidine derivatives, this compound is hypothesized to act on multiple fronts in the context of neurological disorders, primarily Alzheimer's disease.[1][2] The core proposed actions are the inhibition of key enzymes involved in neurotransmitter degradation and amyloid-β plaque formation.

Cholinesterase Inhibition

A primary hypothesized mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. In conditions like Alzheimer's disease, diminished acetylcholine levels are linked to cognitive decline. By inhibiting AChE and BChE, this compound could increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.

Beta-Secretase (BACE-1) Inhibition

Another potential key mechanism is the inhibition of β-secretase-1 (BACE-1), an enzyme that plays a crucial role in the amyloidogenic pathway.[1][2] BACE-1 initiates the cleavage of amyloid precursor protein (APP) into amyloid-β (Aβ) peptides, which can aggregate to form the characteristic plaques found in the brains of Alzheimer's patients. Inhibition of BACE-1 by this compound could reduce the production of Aβ peptides, thereby slowing the progression of plaque formation and its associated neurotoxicity.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data on the inhibitory activities of various N-benzylpyrrolidine derivatives against key enzymatic targets. This data provides a benchmark for the potential potency of this compound.

Table 1: In Vitro Enzymatic Inhibition by N-Benzylpyrrolidine Analogs

| Compound ID | Target Enzyme | IC50 (µM) | Source |

| Analog 4k | eeAChE | 1.89 ± 0.11 | [1] |

| eqBChE | 2.41 ± 0.14 | [1] | |

| BACE-1 | 3.12 ± 0.19 | [1] | |

| Analog 4o | eeAChE | 1.15 ± 0.08 | [1] |

| eqBChE | 1.87 ± 0.12 | [1] | |

| BACE-1 | 2.46 ± 0.15 | [1] | |

| Analog 8f | hAChE | Not specified | [2] |

| hBChE | Not specified | [2] | |

| hBACE-1 | Not specified | [2] | |

| Analog 12f | hAChE | Not specified | [2] |

| hBChE | Not specified | [2] | |

| hBACE-1 | Not specified | [2] |

Note: eeAChE refers to Electrophorus electricus acetylcholinesterase; eqBChE to equine serum butyrylcholinesterase; hAChE, hBChE, and hBACE-1 to the human variants of the enzymes. IC50 represents the half-maximal inhibitory concentration.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways that could be modulated by this compound, based on the mechanisms of its analogs.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds. These protocols would be suitable for evaluating the activity of this compound.

In Vitro Cholinesterase Inhibition Assay

-

Principle: Based on the Ellman method, this assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Materials:

-

Human recombinant AChE or BChE.

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

-

DTNB.

-

Phosphate buffer (pH 8.0).

-

Test compound (this compound) at various concentrations.

-

Donepezil as a positive control.

-

-

Procedure:

-

Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

-

In a 96-well plate, add the enzyme solution, DTNB, and varying concentrations of the test compound or control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In Vivo Scopolamine-Induced Amnesia Model (Y-Maze)

-

Principle: This model assesses short-term spatial memory in rodents. Scopolamine, a muscarinic receptor antagonist, induces a temporary cognitive deficit. The efficacy of a test compound is measured by its ability to reverse this deficit.

-

Animals: Male Swiss albino mice.

-

Procedure:

-

Acclimatize animals to the housing conditions.

-

Divide animals into groups: vehicle control, scopolamine control, positive control (e.g., Donepezil) + scopolamine, and test compound + scopolamine.

-

Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the test (e.g., 60 minutes).

-

Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia, typically 30 minutes before the test.

-

Place each mouse at the start of a Y-shaped maze and allow it to explore freely for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.

-

Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

Compare the percentage of alternation between the different groups. A significant increase in alternation in the test compound group compared to the scopolamine control group indicates a memory-enhancing effect.

-

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to known multi-target agents for neurological disorders provides a strong rationale for its investigation. The hypothesized dual inhibition of cholinesterases and BACE-1 presents a compelling therapeutic strategy for diseases with complex pathologies like Alzheimer's. Future research should focus on synthesizing and testing this compound using the experimental protocols outlined in this guide. Such studies are crucial to validate the proposed mechanism of action and to determine the therapeutic potential of this compound. Further investigations could also explore its effects on other relevant pathways, including neuroinflammation and oxidative stress, to build a comprehensive profile of its activity in the central nervous system.

References

- 1. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(-)-1-Benzyl-3-acetamidopyrrolidine: A Technical Guide to its Potential Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-Benzyl-3-acetamidopyrrolidine is a chiral pyrrolidine derivative that holds potential as a scaffold in medicinal chemistry. While its direct biological activities are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological effects. This technical guide provides an in-depth analysis of the potential applications of (S)-(-)-1-Benzyl-3-acetamidopyrrolidine, drawing insights from the structure-activity relationships of close analogs. It details prospective screening protocols for analgesic, anti-inflammatory, and anticonvulsant activities and outlines a plausible synthetic route. This document serves as a resource for researchers looking to explore the therapeutic potential of this and related compounds.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional structure allows for diverse substituent arrangements, enabling fine-tuning of pharmacological properties. (S)-(-)-1-Benzyl-3-acetamidopyrrolidine is a specific stereoisomer containing a benzyl group on the pyrrolidine nitrogen and an acetamido group at the 3-position. While commercially available as a chemical intermediate, its own therapeutic applications remain largely unexplored in published studies. General sources suggest that 1-Benzyl-3-acetamidopyrrolidine serves as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1]

This guide will explore the potential therapeutic applications of the (S)-enantiomer based on the known activities of structurally related molecules and provide detailed experimental protocols for its biological evaluation.

Potential Therapeutic Applications

Anticonvulsant Activity: A Perspective Based on Structural Analogs

Significant research into N-Benzyl-2-acetamidopropionamide derivatives, which are acyclic analogs of the title compound, has revealed potent anticonvulsant activity.[2] Crucially, these studies have demonstrated a strong dependence on the stereochemistry at the carbon bearing the acetamido group.

A key study demonstrated that the principal anticonvulsant activity resides in the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide, with an ED50 of 4.5 mg/kg in the maximal electroshock-induced seizure (MES) test in mice.[2] In stark contrast, the (S)-stereoisomer was found to be significantly less active, with an ED50 exceeding 100 mg/kg.[2] This pronounced stereoselectivity suggests that the spatial orientation of the acetamido group is critical for interaction with the biological target responsible for the anticonvulsant effect.

Given this evidence, it is hypothesized that (S)-(-)-1-Benzyl-3-acetamidopyrrolidine is unlikely to exhibit potent anticonvulsant activity. However, empirical testing is necessary to confirm this hypothesis.

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamido-3-methoxypropionamide Stereoisomers in Mice (i.p.) [2]

| Compound | Stereochemistry | MES ED50 (mg/kg) |

| Analog 1 | (R) | 4.5 |

| Analog 2 | (S) | >100 |

| Phenytoin (reference) | - | 6.5 |

Potential as an Analgesic and Anti-inflammatory Agent

The general classification of this compound as an intermediate for analgesics and anti-inflammatory drugs suggests that the core scaffold may possess inherent activity in these areas.[1] The development of novel, non-opioid analgesics and safer anti-inflammatory drugs is a significant focus of modern drug discovery. The unique stereochemistry and chemical functionalities of (S)-(-)-1-Benzyl-3-acetamidopyrrolidine make it a candidate for investigation in these therapeutic areas.

Proposed Experimental Protocols

The following are detailed protocols for the preliminary in vivo screening of (S)-(-)-1-Benzyl-3-acetamidopyrrolidine for analgesic and anti-inflammatory activities.

Analgesic Activity Screening

This method is used to evaluate centrally acting analgesics.

-

Animals: Male or female Swiss albino mice (20-25 g).

-

Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.

-

Procedure:

-

Animals are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of paws, jumping) is recorded.

-

A cut-off time of 30 seconds is set to prevent tissue damage.

-

Animals with a baseline latency of less than 5 seconds or more than 15 seconds are excluded.

-

The test compound, a vehicle control (e.g., saline, DMSO solution), and a standard drug (e.g., morphine, 10 mg/kg) are administered, typically via intraperitoneal (i.p.) injection.

-

The reaction time is measured again at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: A significant increase in the reaction time compared to the vehicle-treated group indicates an analgesic effect.

This test is sensitive to peripherally acting analgesics.

-

Animals: Male or female Swiss albino mice (20-25 g).

-

Procedure:

-

Mice are pre-treated with the test compound, vehicle, or a standard drug (e.g., aspirin, 100 mg/kg) i.p.

-

After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: A significant reduction in the number of writhes in the test group compared to the vehicle group indicates peripheral analgesic activity.

Anti-inflammatory Activity Screening

This is a standard model for evaluating acute inflammation.

-

Animals: Male or female Wistar rats (150-200 g).

-

Apparatus: A plethysmometer to measure paw volume.

-

Procedure:

-

The initial paw volume of the right hind paw of each rat is measured.

-

Animals are then treated with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or i.p.

-

After 1 hour, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Synthesis and Characterization

A plausible synthetic route to (S)-(-)-1-Benzyl-3-acetamidopyrrolidine would start from a chiral precursor, such as (S)-3-aminopyrrolidine.

Caption: Plausible synthetic pathway to (S)-(-)-1-Benzyl-3-acetamidopyrrolidine.

Characterization of the final product would involve standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm the structure and enantiomeric purity.

Proposed Research Workflow

Given the limited data on the specific biological activities of (S)-(-)-1-Benzyl-3-acetamidopyrrolidine, a structured research workflow is proposed to systematically evaluate its potential.

Caption: Proposed workflow for the investigation of (S)-(-)-1-Benzyl-3-acetamidopyrrolidine's bioactivity.

Conclusion

(S)-(-)-1-Benzyl-3-acetamidopyrrolidine represents an under-investigated molecule with potential applications in medicinal chemistry, particularly in the areas of analgesia and anti-inflammatory research. While its structural similarity to known anticonvulsants with strict stereochemical requirements suggests it may not be a potent anticonvulsant itself, this hypothesis requires experimental validation. The provided experimental protocols offer a clear path for the initial biological screening of this compound. The proposed research workflow outlines a systematic approach to unlock the potential therapeutic value of this chiral pyrrolidine derivative. Further investigation into this and related scaffolds could lead to the discovery of novel therapeutic agents.

References

The Versatile Scaffold: A Technical Guide to 1-Benzyl-3-acetamidopyrrolidine in Analgesic Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-acetamidopyrrolidine has emerged as a significant building block in medicinal chemistry, offering a versatile and adaptable scaffold for the synthesis of novel therapeutic agents.[1] Its unique structural features, including a rigid pyrrolidine core, a lipophilic benzyl group, and a modifiable acetamide moiety, make it an attractive starting point for developing compounds with enhanced pharmacological properties, particularly in the realm of analgesics.[2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic pathways of analgesic compounds derived from this core structure. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, structured data for comparison, and visualizations of key processes.

Synthetic Pathways

The synthesis of analgesic compounds from this compound typically involves modification of the acetamide group or other positions on the pyrrolidine ring. A general synthetic approach to the core building block and a subsequent hypothetical analgesic derivative, "Compound X," is outlined below.

Synthesis of this compound

A common route to N-((S)-1-benzyl-pyrrolidin-3-yl)-acetamide involves a multi-step process starting from a suitable chiral precursor to establish the stereochemistry of the pyrrolidine ring. The synthesis generally includes the formation of the pyrrolidine core, N-benzylation, and finally, the acylation of the 3-amino group.[2]

Experimental Protocol: Synthesis of a Hypothetical Analgesic "Compound X"

This protocol describes a plausible synthesis of a novel analgesic candidate, "Compound X," from the this compound scaffold. The reaction involves the modification of the acetamide side chain, a common strategy in structure-activity relationship (SAR) studies.

-

Starting Material: 1-Benzyl-3-aminopyrrolidine.

-

Acylation Reaction:

-

Dissolve 1-benzyl-3-aminopyrrolidine (1 mmol) and a selected carboxylic acid (e.g., a substituted phenylacetic acid) (1 mmol) in dry dichloromethane (DCM, 10 mL) in a round-bottom flask.

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 mmol) and triethylamine (2 mmol) to the solution and stir at room temperature for 10 minutes.[3]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol) portion-wise over 5 minutes.[3]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Biological Evaluation of Analgesic Activity

The analgesic potential of compounds derived from this compound is evaluated through a series of in vitro and in vivo assays. These assays are designed to determine the compound's efficacy, potency, and mechanism of action.

In Vitro Assays

In vitro assays are crucial for determining the molecular targets of a novel compound and its binding affinity. For many analgesics, the primary targets are opioid receptors.

1. Opioid Receptor Binding Assay

This assay measures the affinity of a test compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[4] It is typically a competitive binding assay using a radiolabeled ligand.

Experimental Protocol: Radioligand Binding Assay [1]

-

Materials: Cell membranes expressing the opioid receptor of interest, [3H]-DAMGO (a selective µ-opioid agonist), test compound, naloxone (for non-specific binding), assay buffer (50 mM Tris-HCl, pH 7.4), filtration apparatus, and a scintillation counter.

-

Procedure:

-

Prepare cell membranes to a final protein concentration of 10-20 µg per well.

-

In a 96-well plate, add the test compound at various concentrations, the radioligand, and the cell membranes. For non-specific binding, a high concentration of naloxone is used instead of the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[1]

2. G-Protein Activation Assay

This assay determines whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor (GPCR) like the opioid receptors. One common method is a BRET-based assay that monitors the dissociation of Gα and Gβγ subunits upon receptor activation.[5]

3. β-Arrestin Recruitment Assay

This assay is important for identifying biased agonism, where a ligand preferentially activates either the G-protein pathway or the β-arrestin pathway. The PathHunter® β-arrestin assay is a widely used commercial platform based on enzyme fragment complementation.[6][7][8]

In Vivo Assays

In vivo assays in animal models are essential for confirming the analgesic effects of a compound and assessing its overall physiological impact.

1. Hot Plate Test

This test is used to evaluate centrally mediated analgesia by measuring the latency of a thermal pain response.[9]

Experimental Protocol: Hot Plate Test [10]

-

Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Acclimate the animals (typically mice) to the testing room.

-

Gently place the animal on the hot plate and start a timer.

-

Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

-

Administer the test compound, vehicle, or a positive control (e.g., morphine).

-

Measure the reaction time at various time points after administration.

-

-

Data Analysis: The analgesic effect is quantified as the percentage of the maximum possible effect (%MPE).

2. Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is indicative of centrally acting analgesics.[9]

3. Acetic Acid-Induced Writhing Test

This is a model of visceral pain used to screen for peripherally and centrally acting analgesics.[9]

Experimental Protocol: Writhing Test [11]

-

Procedure:

-

Administer the test compound, vehicle, or positive control to the animals (typically mice).

-

After a set period, inject a dilute solution of acetic acid intraperitoneally.

-

Observe the animals and count the number of writhes (a characteristic stretching behavior) over a defined period.

-

-

Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle control group.[9]

Quantitative Data Summary

The following tables present hypothetical but plausible quantitative data for our example "Compound X" and related analogs to illustrate how such data would be structured for comparative analysis.

Table 1: In Vitro Opioid Receptor Binding Affinities

| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |

| Compound X | 5.2 | 150.8 | 275.4 |

| Analog A | 25.6 | 320.1 | 450.9 |

| Analog B | 2.1 | 85.3 | 150.2 |

| Morphine (Reference) | 1.14[1] | 27.5 | 4.5 |

Table 2: In Vivo Analgesic Efficacy

| Compound | Hot Plate Test ED50 (mg/kg) | Writhing Test % Inhibition (at 10 mg/kg) |

| Compound X | 12.5 | 75% |

| Analog A | 35.2 | 45% |

| Analog B | 8.9 | 88% |

| Morphine (Reference) | 5.0 | 95% |

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways activated by these compounds is critical for elucidating their mechanism of action and potential side effects. The diagrams below, generated using the DOT language, visualize these pathways and the experimental workflow.

Caption: Opioid Receptor G-Protein Signaling Pathway.

Caption: Opioid Receptor β-Arrestin Pathway.

Caption: Experimental Workflow for Analgesic Drug Discovery.

Conclusion

This compound is a promising and synthetically tractable scaffold for the development of novel analgesic compounds. Its structural features allow for systematic modifications to explore structure-activity relationships and optimize for potency, selectivity, and reduced side effects. The combination of detailed in vitro mechanistic studies and robust in vivo efficacy models, as outlined in this guide, provides a clear pathway for advancing new chemical entities from this class toward clinical development. Future research focusing on biased agonism at opioid receptors, targeting compounds that favor the G-protein signaling pathway over β-arrestin recruitment, may unlock the potential for highly effective analgesics with an improved safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide () for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Benzyl-Substituted Pyrrolidine Scaffolds in the Synthesis of Novel Anti-Inflammatory Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds and natural products.[1] Its unique stereochemical and physicochemical properties make it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis of benzyl-substituted pyrrolidine derivatives as potent anti-inflammatory agents. While direct synthetic routes for anti-inflammatory drugs commencing from 1-benzyl-3-acetamidopyrrolidine are not extensively documented in publicly available literature, this guide will focus on the broader and well-established role of the benzyl-pyrrolidine and related scaffolds in the development of compounds that modulate key inflammatory pathways. We will delve into synthetic strategies, present key quantitative data, and provide detailed experimental protocols for representative compounds. Furthermore, this guide will elucidate the underlying mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and the nuclear factor-kappa B (NF-κB) signaling cascade, supported by clear visual diagrams.

Introduction: The Benzyl-Pyrrolidine Scaffold in Anti-Inflammatory Drug Discovery

The benzyl group, when attached to a pyrrolidine core, offers a versatile platform for creating libraries of compounds with diverse pharmacological activities. In the context of inflammation, this combination has been explored for its potential to yield potent and selective inhibitors of key inflammatory mediators. The pyrrolidine ring can be functionalized at various positions to modulate properties such as solubility, bioavailability, and target-binding affinity. The benzyl moiety, in turn, can be substituted to enhance potency and selectivity for specific biological targets. This guide will explore several classes of benzyl-pyrrolidine derivatives that have demonstrated significant anti-inflammatory potential.

Synthetic Strategies for Benzyl-Pyrrolidine Derivatives

The synthesis of functionalized benzyl-pyrrolidine derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a pre-formed benzyl-pyrrolidine core or the construction of the pyrrolidine ring with the benzyl group already incorporated.

One illustrative approach is the synthesis of N-benzyl-3-sulfonamidopyrrolidines. While initially investigated for other biological activities, the synthetic route provides a clear example of how the N-benzyl-pyrrolidine scaffold can be elaborated. The synthesis can commence from a protected 3-aminopyrrolidine, followed by the introduction of the N-benzyl group via reductive amination and subsequent reaction with a sulfonyl chloride.[2]

Another relevant class of compounds are the benzyl pyrrolones, which have shown significant anti-inflammatory activity. Their synthesis can be achieved from butenolide-based precursors.[3]

The following diagram illustrates a generalized synthetic workflow for obtaining functionalized N-benzyl-pyrrolidine derivatives.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory efficacy of various benzyl-pyrrolidine and related derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize key data from the literature, providing a comparative overview of the potency of these compounds.

Table 1: In Vitro Anti-Inflammatory Activity of Pyrrolidine Derivatives

| Compound Class | Target | Compound | IC50 (µM) | Reference |

| Pyrrolidine-2,5-dione | COX-2 | Compound 78 | 0.051 ± 0.001 | [4] |

| Pyrrolidine-2,5-dione | COX-2 | Compound 13e | 0.98 | [5] |

| Pyrrolizine | COX-1 | Compound 12 | 2.45 | [6] |

| Pyrrolizine | COX-2 | Compound 12 | 0.85 | [6] |

| Pyrrolizine | COX-1 | Compound 13 | 3.11 | [6] |

| Pyrrolizine | COX-2 | Compound 13 | 1.07 | [6] |

| 2-Pyrrolidinone | LOX | Compound 14d | 80 ± 5 | [7] |

| 2-Pyrrolidinone | LOX | Compound 14e | 70.5 ± 3 | [7] |

| Pivalate-based Michael Product | COX-1 | MAK01 | 314 µg/mL | [8] |

| Pivalate-based Michael Product | COX-2 | MAK01 | 130 µg/mL | [8] |

| Pivalate-based Michael Product | 5-LOX | MAK01 | 105 µg/mL | [8] |

Table 2: In Vivo Anti-Inflammatory Activity of Benzyl Pyrrolone Derivatives

| Compound | Assay | Inhibition (%) after 5h | Reference |

| Compound 2b | Carrageenan-induced paw edema | 71.47 | [3] |

| Compound 3b | Carrageenan-induced paw edema | 76.22 | [3] |

| Indomethacin (Standard) | Carrageenan-induced paw edema | 80.98 | [3] |

Table 3: TNF-α Suppression by Benzyl Pyrrolone Derivatives

| Compound | Inhibition of TNF-α (%) | Reference |

| Compound 2b | 60.90 | [3] |

| Compound 3b | 65.03 | [3] |

| Indomethacin (Standard) | 68.84 | [3] |

Mechanism of Action: Targeting Key Inflammatory Pathways

Benzyl-pyrrolidine derivatives exert their anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms include the inhibition of COX enzymes, suppression of the pro-inflammatory cytokine TNF-α, and interference with the NF-κB signaling cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2. Pyrrolidine-2,5-dione derivatives have been identified as potent and selective COX-2 inhibitors.[4][5] The selective inhibition of COX-2 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Suppression of TNF-α

TNF-α is a critical cytokine in the inflammatory response. Elevated levels of TNF-α are implicated in a number of autoimmune and inflammatory diseases. Certain benzyl pyrrolones have been shown to effectively suppress TNF-α levels, contributing to their anti-inflammatory and analgesic properties.[3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[9] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of the NF-κB pathway.[9][10] By preventing the activation of NF-κB, these compounds can significantly attenuate the inflammatory response.

The following diagram illustrates the NF-κB signaling pathway and the point of intervention by pyrrolidine-based inhibitors.

Experimental Protocols

This section provides representative experimental protocols for the synthesis and in vitro evaluation of anti-inflammatory pyrrolidine derivatives, synthesized from available literature.

Representative Synthesis of a 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine Derivative

This protocol is adapted from a reported synthesis of a benzimidazole derivative incorporating a pyrrolidine moiety.[11]

Materials:

-

Starting benzimidazole derivative (e.g., 2-(4-chlorobenzyl)-5-nitro-1H-benzo[d]imidazole)

-

1-(2-Chloroethyl)pyrrolidine hydrochloride

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Zinc powder

-

Ammonium chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na2SO4)

Procedure:

-

Alkylation: To a solution of the starting benzimidazole derivative (1 equivalent) in DMF, add K2CO3 (2.5 equivalents) and 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 equivalents). Stir the mixture at 80°C for 6 hours. After completion, pour the reaction mixture into ice-cold water and extract with EtOAc. Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the crude N-alkylated product.

-

Reduction of the Nitro Group: To a stirred solution of the N-alkylated product (1 equivalent) in MeOH, add zinc powder (30 equivalents) and a saturated aqueous solution of NH4Cl. Stir the mixture at room temperature for 16 hours. Dilute the reaction mass with water and extract with EtOAc. Wash the combined organic layers with water and brine, then dry over Na2SO4 and concentrate to yield the final amine product.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of synthesized compounds against COX enzymes.[12]

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Test compounds and reference drug (e.g., Celecoxib)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds and the reference drug in a suitable solvent.

-

In a 96-well plate, add Tris-HCl buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Incubate the plate at 25°C for 5 minutes.

-

Measure the absorbance at a suitable wavelength (e.g., 550 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

The following diagram outlines the workflow for evaluating the anti-inflammatory potential of novel pyrrolidine derivatives.

Conclusion

The benzyl-pyrrolidine scaffold represents a privileged structure in the design and synthesis of novel anti-inflammatory agents. While the specific role of this compound remains an area for future exploration, the broader class of benzyl-substituted pyrrolidines and related heterocycles has demonstrated significant potential. Through the targeted inhibition of key inflammatory mediators such as COX-2, TNF-α, and the NF-κB signaling pathway, these compounds offer promising avenues for the development of new therapeutics with improved efficacy and safety profiles. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore this versatile and promising class of molecules.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. connectjournals.com [connectjournals.com]

- 12. benchchem.com [benchchem.com]

1-Benzyl-3-acetamidopyrrolidine: A Technical Guide to Solubility and Bioavailability for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-acetamidopyrrolidine is a versatile organic compound with potential applications in pharmaceutical development, particularly as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structural features suggest it may serve as a valuable building block in medicinal chemistry.[1] For any potential drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and bioavailability, is paramount for successful formulation and clinical efficacy. This guide outlines the critical experimental procedures and theoretical considerations for characterizing these properties for a compound like this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is foundational for designing solubility and formulation studies.

| Property | Value | Reference |

| CAS Number | 28506-01-6 | [2] |

| Molecular Formula | C13H18N2O | [2] |

| Molecular Weight | 218.30 g/mol | [2] |

| Appearance | White to light yellow to dark green crystalline powder | [1] |

| Melting Point | 89 - 92 °C | [1] |

| Storage | 2-8°C Refrigerator | [2] |

Solubility Assessment

Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability and hinder the development of a viable oral dosage form. Both thermodynamic and kinetic solubility are important parameters to assess during drug discovery and development.

Experimental Protocols

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for preformulation and formulation development.[3][4]

Objective: To determine the saturation concentration of this compound in a given buffer system at equilibrium.

Methodology: Shake-Flask Method [5]

-

Preparation: Accurately weigh an excess amount of solid this compound into glass vials.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

References

Exploring the pharmacological properties of 1-Benzyl-3-acetamidopyrrolidine and its analogs

An in-depth guide to the pharmacological properties of compounds based on the 1-Benzyl-3-acetamidopyrrolidine scaffold, designed for researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity into molecular structures, which is advantageous for exploring pharmacophore space. The this compound core, while primarily serving as a versatile synthetic intermediate, is the foundation for a diverse range of pharmacologically active analogs. These analogs have demonstrated significant potential across various therapeutic areas, including neuroscience, oncology, and infectious diseases. This document provides a technical overview of the pharmacological properties, mechanisms of action, and relevant experimental protocols for key analogs derived from this scaffold.

Anticonvulsant Properties

A prominent area of investigation for benzylpyrrolidine analogs is in the treatment of epilepsy. Several derivatives, particularly those with a pyrrolidine-2,5-dione moiety, have shown potent, broad-spectrum anticonvulsant activity in preclinical models.

Mechanism of Action: EAAT2 Modulation

A key mechanism of action for some of the most promising anticonvulsant analogs, such as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], is the positive allosteric modulation of Excitatory Amino Acid Transporter 2 (EAAT2).[1] EAAT2 is a glial glutamate transporter responsible for the majority of glutamate clearance from the synaptic cleft.[2] By enhancing the function of EAAT2, these compounds help maintain low extracellular glutamate levels, preventing the neuronal hyperexcitability and excitotoxicity that can lead to seizures.[3]

References

- 1. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

The Lynchpin of Innovation: A Literature Review of 1-Benzyl-3-acetamidopyrrolidine in Pharmaceutical Development

For Immediate Release

A Deep Dive into the Versatile Scaffold: 1-Benzyl-3-acetamidopyrrolidine

This technical guide serves as an in-depth literature review for researchers, scientists, and drug development professionals on the synthesis, pharmacological significance, and therapeutic potential of this compound. While direct pharmacological data on this core compound is limited, its pivotal role as a versatile intermediate in the creation of a wide array of bioactive molecules is well-documented. This review consolidates the existing knowledge, focusing on the quantitative data and experimental protocols of its key derivatives to illuminate the therapeutic promise held within this chemical scaffold.

Introduction: A Building Block of Therapeutic Promise

This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural features, including a pyrrolidine ring, a benzyl group, and an acetamido moiety, make it an ideal starting point for the synthesis of diverse and complex molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast number of natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties. The benzyl group can be readily modified to explore structure-activity relationships (SAR), while the acetamido group provides a handle for further functionalization.

Primarily, this compound serves as a crucial intermediate in the development of novel therapeutics, particularly in the fields of neurology and oncology.[1] Its derivatives have shown significant potential as analgesics, anti-inflammatory agents, anticonvulsants, and anticancer agents.[1][2][3] This guide will explore the synthesis of this foundational molecule and delve into the pharmacological activities of its most promising derivatives.

Synthesis of this compound: A Generalized Protocol

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is often prepared as a routine intermediate. However, based on standard organic chemistry principles and related syntheses, a general protocol can be outlined. The following represents a plausible and common synthetic route.

Experimental Protocol: General Synthesis of this compound

This protocol describes a two-step process starting from a commercially available precursor.

Step 1: Reductive Amination to form 1-Benzyl-3-aminopyrrolidine

-

Materials: 3-Aminopyrrolidine, benzaldehyde, a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a suitable solvent (e.g., dichloromethane or methanol).

-

Procedure:

-

Dissolve 3-aminopyrrolidine and benzaldehyde in the chosen solvent.

-

Stir the mixture at room temperature for a designated period to allow for imine formation.

-

Slowly add the reducing agent to the reaction mixture.

-

Continue stirring until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with a suitable aqueous solution, followed by extraction with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield crude 1-Benzyl-3-aminopyrrolidine.

-

Purify the crude product by column chromatography if necessary.

-

Step 2: Acetylation to form this compound

-

Materials: 1-Benzyl-3-aminopyrrolidine, acetic anhydride or acetyl chloride, a base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 1-Benzyl-3-aminopyrrolidine and the base in the solvent.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield crude this compound.

-

Recrystallize or purify by column chromatography to obtain the final product.

-

Pharmacological Landscape: Insights from Key Derivatives

The therapeutic potential of the this compound scaffold is most evident through the pharmacological evaluation of its derivatives. By modifying the core structure, researchers have developed compounds with significant activity in several key therapeutic areas.

Anticonvulsant Activity

A notable area of investigation for derivatives of this compound is in the treatment of epilepsy. The following table summarizes the anticonvulsant activity of several N-benzyl-2-acetamidopropionamide derivatives, which share a similar structural motif.

| Compound | Modification from Core Structure | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Acyclic analogue with methoxy group | Mouse (MES test) | Intraperitoneal (i.p.) | 4.5 | [2] |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Acyclic analogue with methoxy group | Mouse (MES test) | Intraperitoneal (i.p.) | 8.3 | [2] |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Acyclic analogue with ethoxy group | Mouse (MES test) | Intraperitoneal (i.p.) | 17.3 | [2] |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Acyclic analogue with methoxy group | Rat (MES test) | Oral (p.o.) | 3.9 | [2] |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Acyclic analogue with ethoxy group | Rat (MES test) | Oral (p.o.) | 19 | [2] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

-

Animals: Male mice or rats are typically used.

-

Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle.

-

Induction of Seizure: After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.

-

Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (the ED50) is calculated using statistical methods such as probit analysis.

Anticancer Activity

Derivatives of this compound have also been investigated for their potential as anticancer agents. The following table presents the in vitro cytotoxic activity of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives against human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | [3] |

| 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | [3] |

| 7d | A-549 (Lung Cancer) | 9.57 ± 0.62 | [3] |

| 12c | A-549 (Lung Cancer) | 12.20 ± 1.54 | [3] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A-549) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are then incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the concentration of the compound that inhibits cell growth by 50% (IC50) is determined.

Structure-Activity Relationship (SAR) and Mechanistic Insights

While a definitive mechanism of action for the this compound scaffold is not established, SAR studies on its derivatives provide valuable insights into the structural features crucial for biological activity.

For anticonvulsant activity in N-benzyl-2-acetamidopropionamide derivatives, smaller alkoxy substituents at the 3-position of the propionamide chain tend to enhance potency.[2][4] In the case of anticancer agents derived from this scaffold, the nature and position of substituents on the benzyl ring and the heterocyclic system attached to the core structure play a critical role in determining the cytotoxic potency and selectivity.[3]

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile scaffold in the field of pharmaceutical development. While the core molecule itself may not possess significant intrinsic biological activity, its true strength lies in its utility as a foundational building block for the synthesis of a diverse range of potent and selective therapeutic agents. The derivatives of this compound have demonstrated promising anticonvulsant and anticancer properties, highlighting the immense potential held within this chemical framework.

Future research should focus on several key areas:

-

Broader Pharmacological Screening: A systematic evaluation of this compound and its simpler derivatives against a wider range of biological targets could uncover novel therapeutic applications.

-

Combinatorial Chemistry: The use of combinatorial chemistry approaches to generate large libraries of derivatives will enable a more thorough exploration of the chemical space around this scaffold and facilitate the identification of new lead compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the active derivatives exert their therapeutic effects will be crucial for their further development and optimization.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives are necessary to assess their drug-like properties and potential for clinical translation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-3-acetamidopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 1-Benzyl-3-acetamidopyrrolidine, a versatile building block in medicinal chemistry and pharmaceutical research. The synthesis is a two-step process commencing with the preparation of the precursor, 1-benzyl-3-aminopyrrolidine, followed by its N-acetylation. This protocol outlines a common laboratory procedure for the acetylation of the secondary amine using acetic anhydride. The quantitative data for the synthesis is summarized, and a visual representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

This compound and its derivatives are of significant interest in drug discovery and development. The pyrrolidine scaffold is a common motif in many biologically active compounds. The N-benzyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the acetamido group can participate in hydrogen bonding and other interactions with biological targets. Consequently, this compound serves as a key intermediate in the synthesis of a variety of potential therapeutic agents, including analgesics and anti-inflammatory drugs.[1] A reliable and well-documented synthesis protocol is therefore essential for researchers in this field.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

-

Synthesis of 1-Benzyl-3-aminopyrrolidine: This precursor can be synthesized through various methods, including the reductive amination of a suitable ketone or the resolution of a racemic mixture.[2] For the purpose of this protocol, it is assumed that racemic or an enantiomerically pure form of 1-benzyl-3-aminopyrrolidine is available as the starting material.

-

N-acetylation of 1-Benzyl-3-aminopyrrolidine: The final product is obtained by the acetylation of the secondary amino group of 1-benzyl-3-aminopyrrolidine. This is commonly achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Quantitative Data Summary

The following table summarizes the key quantitative data for a typical laboratory-scale synthesis of this compound from 1-benzyl-3-aminopyrrolidine.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Benzyl-3-aminopyrrolidine | 1.0 equivalent | Starting material. |

| Acetic Anhydride | 1.1 - 1.5 equivalents | Acetylating agent. Using a slight excess ensures complete conversion of the amine. |

| Triethylamine or Pyridine | 1.1 - 1.5 equivalents | Base to neutralize the acetic acid byproduct. |

| Dichloromethane (DCM) | Sufficient volume to dissolve reactants | Anhydrous solvent. |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature (approx. 25 °C) | The reaction is typically started at a lower temperature to control the initial exotherm and then allowed to warm to room temperature. |

| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Work-up & Purification | ||

| Washing Agents | Saturated aq. NaHCO₃, Water, Brine | To remove excess reagents and byproducts. |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |

| Purification Method | Column Chromatography or Recrystallization | To obtain the pure product. The choice of method depends on the purity of the crude product. |

| Yield | Typically > 85% | The yield can vary depending on the scale of the reaction and the purity of the starting materials. |

| Product Characterization | ||

| Appearance | White to off-white solid | |

| Melting Point | 89 - 92 °C | [1] |

| Molecular Formula | C₁₃H₁₈N₂O | [1] |

| Molecular Weight | 218.30 g/mol | [1] |

Experimental Protocol

Materials:

-

1-Benzyl-3-aminopyrrolidine

-

Acetic anhydride

-

Triethylamine (or pyridine)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (if necessary)

-

Ethyl acetate and hexanes for chromatography (if necessary)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.2 eq) dropwise.

-

Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with deionized water and brine.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product as a white to off-white solid.

Visualizations

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Triethylamine and pyridine are flammable and have strong odors. Handle in a fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible to researchers in various settings. The final product is a valuable intermediate for the development of novel pharmaceutical compounds. Adherence to the outlined steps and safety precautions will ensure a successful and safe synthesis.

References

Application Note: A Standardized Protocol for the Acetylation of 1-Benzyl-3-aminopyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental procedure for the synthesis of N-(1-benzylpyrrolidin-3-yl)acetamide, a valuable intermediate in pharmaceutical research. The protocol outlines the acetylation of 1-benzyl-3-aminopyrrolidine using a common and efficient method.

Introduction

N-(1-benzylpyrrolidin-3-yl)acetamide is a key building block in the development of various bioactive molecules, including potential analgesics and anti-inflammatory agents.[1] Its synthesis is typically achieved through the acetylation of the primary amino group of 1-benzyl-3-aminopyrrolidine. This process involves the reaction of the amine with an acetylating agent, such as acetic anhydride, in the presence of a base to yield the corresponding amide. The following protocol details a standard laboratory procedure for this transformation, offering high yields and straightforward purification.

Reaction Scheme

The acetylation of 1-benzyl-3-aminopyrrolidine proceeds as follows:

-

Reactants: 1-Benzyl-3-aminopyrrolidine, Acetic Anhydride

-

Base/Catalyst: Triethylamine (Et₃N) or Pyridine

-

Solvent: Dichloromethane (DCM)

-

Product: N-(1-benzylpyrrolidin-3-yl)acetamide

Experimental Protocol

3.1 Materials and Reagents

-

1-Benzyl-3-aminopyrrolidine

-

Acetic Anhydride

-

Triethylamine (dried over KOH)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for chromatography)

-

Hexanes (for chromatography)

-

Silica gel (for column chromatography)

3.2 Equipment

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates and chamber

3.3 Detailed Methodology

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-3-aminopyrrolidine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath and stir for 10 minutes.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-(1-benzylpyrrolidin-3-yl)acetamide.

-

Data Presentation

The following table summarizes hypothetical quantitative data for a typical reaction, based on established chemical principles for similar acetylations.

| Parameter | Value |

| Reactant Quantities | |

| 1-Benzyl-3-aminopyrrolidine | 1.76 g (10.0 mmol, 1.0 eq) |

| Acetic Anhydride | 1.12 g (11.0 mmol, 1.1 eq) |

| Triethylamine | 1.21 g (12.0 mmol, 1.2 eq) |

| Dichloromethane | 50 mL |

| Yields | |

| Theoretical Yield | 2.18 g |

| Actual Yield | 1.96 g (90%) |

| Product Characterization | |

| Appearance | White to off-white solid |

| Melting Point | 85-88 °C (estimated) |